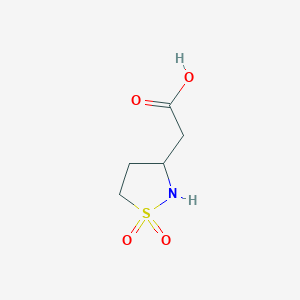

2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid

説明

Structural Characterization of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic Acid

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid requires precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The thiazolidine ring system adopts a non-planar conformation due to the tetrahedral geometry around the sulfur dioxide center, which significantly influences the overall molecular geometry. Single crystal X-ray diffraction studies reveal that the five-membered ring exhibits an envelope conformation, with the sulfur atom displaced from the plane formed by the remaining four atoms.

The molecular geometry is characterized by specific bond parameters that distinguish this compound from related thiazolidinedione structures. The sulfur-nitrogen bond length in the 1,2-thiazolidine system differs substantially from the sulfur-carbon bonds found in 1,3-thiazolidine derivatives, reflecting the unique electronic environment created by the sulfonamide functionality. The dihedral angle between the thiazolidine ring and the acetate side chain provides crucial information about conformational preferences and potential intermolecular interactions.

Crystal packing analysis demonstrates the formation of hydrogen bonding networks involving the carboxylic acid group and the sulfonamide nitrogen. These intermolecular interactions contribute to the overall crystal stability and influence the compound's physical properties. The crystal structure data typically reveals monoclinic or triclinic space groups, with specific unit cell parameters that reflect the molecular dimensions and packing efficiency.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shifts and coupling patterns specific to the 1,1-dioxo-1,2-thiazolidine framework. Proton Nuclear Magnetic Resonance spectra exhibit distinctive signals for the ring methylene protons, which appear as complex multiplets due to the non-equivalent magnetic environments created by the ring puckering. The acetate methylene group typically resonates as a singlet in the range of 4.2-4.5 parts per million, while the ring CH₂ protons appear between 3.0-3.8 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic carbonyl carbon signals for the carboxylic acid functionality, typically appearing around 170-175 parts per million. The ring carbon atoms exhibit distinct chemical shifts that differ significantly from those observed in thiazolidinedione analogs, reflecting the altered electronic environment imposed by the sulfonamide group. The methylene carbon of the acetate side chain appears in the 40-45 parts per million region, providing a diagnostic signal for structural confirmation.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, establish connectivity patterns and confirm the proposed molecular structure. These advanced spectroscopic methods are particularly valuable for distinguishing regioisomers and confirming the substitution pattern on the thiazolidine ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular formula C₅H₇NO₅S, with a calculated molecular weight of 193.18 grams per mole. The base peak typically results from the loss of the carboxylic acid functionality, generating a fragment ion corresponding to the methylated thiazolidine dioxide core.

Secondary fragmentation involves the characteristic loss of sulfur dioxide (64 mass units) from the molecular ion, a diagnostic pattern that distinguishes sulfonamide-containing compounds from other heterocyclic structures. Additional fragment ions arise from ring opening reactions and subsequent rearrangements, providing detailed structural information about the connectivity and bonding patterns within the molecule.

Tandem mass spectrometry experiments enable the elucidation of fragmentation mechanisms and confirm the presence of specific functional groups. The collision-induced dissociation patterns demonstrate the relative stability of different molecular fragments and provide insight into the preferred fragmentation pathways under various ionization conditions.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as diagnostic indicators for the structural components of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid. The sulfonamide functionality exhibits two strong absorption bands corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations, typically appearing at 1150-1200 and 1300-1350 wavenumbers respectively. These bands are significantly more intense than those observed in thiazolidinedione analogs due to the polar nature of the sulfur dioxide group.

The carboxylic acid carbonyl stretch appears as a strong, broad absorption centered around 1700-1720 wavenumbers, with additional bands corresponding to the hydroxyl stretch appearing in the 2500-3300 wavenumbers region. The N-H stretching vibration of the thiazolidine ring generates a characteristic band in the 3200-3400 wavenumbers range, which may overlap with the carboxylic acid hydroxyl absorption.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and polarizable bonds within the molecular structure. The sulfur-nitrogen bond stretch appears as a moderately intense Raman band around 800-900 wavenumbers, while ring breathing modes generate characteristic signals in the 500-700 wavenumbers region. These vibrational data collectively provide a comprehensive fingerprint for compound identification and purity assessment.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and conformational preferences of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid through quantum mechanical modeling approaches. The B3LYP functional with 6-31G(d,p) basis set represents a widely used computational protocol for thiazolidine derivatives, offering an optimal balance between accuracy and computational efficiency. These calculations predict optimized molecular geometries that correlate well with experimental crystallographic data, validating the computational methodology.

Frequency calculations at the same level of theory confirm the identification of true energy minima and provide theoretical vibrational frequencies for comparison with experimental infrared and Raman spectra. The computed harmonic frequencies typically require scaling factors (approximately 0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and systematic errors in the theoretical treatment. These calculations also yield thermodynamic parameters including enthalpy, entropy, and Gibbs free energy values under standard conditions.

Solvent effects can be incorporated through implicit solvation models such as the Polarizable Continuum Model, which accounts for the influence of aqueous or organic solvent environments on molecular properties. These calculations reveal significant stabilization of the zwitterionic form in polar solvents, reflecting the amphoteric nature of the carboxylic acid functionality and the potential for intramolecular hydrogen bonding.

Molecular Orbital Analysis

Molecular orbital analysis through Density Functional Theory calculations elucidates the electronic structure and bonding characteristics of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid. The highest occupied molecular orbital exhibits significant electron density localization on the nitrogen atom and the carboxylate oxygen atoms, indicating these sites as potential nucleophilic centers. The lowest unoccupied molecular orbital demonstrates antibonding character across the sulfur-nitrogen bond, suggesting this region as susceptible to electrophilic attack.

Natural Bond Orbital analysis provides quantitative measures of electron donation and acceptance between different atomic centers within the molecule. The sulfur dioxide functionality acts as a strong electron-withdrawing group, significantly reducing the electron density on the adjacent nitrogen atom compared to conventional thiazolidinedione structures. This electronic perturbation influences the compound's reactivity patterns and potential biological interactions.

特性

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)3-4-1-2-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCBKASDJUAYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Rhodanine-3-acetic Acid Intermediate

A patented process (WO2007074390A2) describes an efficient method for synthesizing rhodanine-3-acetic acid, a close structural analog and key intermediate to 2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid. The process involves:

- Reacting rhodanine with chloroacetic acid derivatives under controlled conditions.

- Use of bases such as triethylamine or sodium methoxide to facilitate alkylation.

- Subsequent oxidation steps to convert the thiazolidine sulfur to the sulfone.

This method emphasizes high purity and yield, suitable for pharmaceutical applications.

Oxidation of Thiazolidine-2-thione Precursors

Literature reports (PMC5961620) indicate that thiazolidine-2-thione derivatives can be oxidized to their corresponding 1,1-dioxo-1,2-thiazolidine forms using oxidizing agents like hydrogen peroxide or peracids under mild conditions. The process involves:

- Dissolving the thiazolidine-2-thione precursor in anhydrous solvents such as dioxane or pyridine.

- Addition of oxidant at controlled temperatures to prevent over-oxidation.

- Isolation of the sulfone product by acidification and crystallization.

This approach allows for selective oxidation while preserving the acetic acid substituent.

Direct Acylation of 1,1-Dioxo-1,2-thiazolidine Derivatives

Another method involves the direct acylation of 1,1-dioxo-1,2-thiazolidine derivatives with haloacetic acids or acid chlorides in the presence of bases and anhydrous solvents:

- Acid chloride (e.g., chloroacetyl chloride) is reacted with the thiazolidine derivative in pyridine or DMF.

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperatures.

- The product is precipitated by acidification and purified by recrystallization from solvents like n-butanol or DMF/water mixtures.

This method is versatile for synthesizing various substituted acetic acid derivatives of the thiazolidine sulfone core.

Experimental Data Summary

Research Findings and Analysis

- The oxidation step is critical to achieve the 1,1-dioxo sulfone structure without over-oxidation or ring cleavage. Controlled addition of oxidants and temperature regulation are essential.

- Alkylation efficiency depends on the choice of base and solvent; pyridine acts both as solvent and base, improving reaction rates.

- Recrystallization solvents impact the purity and yield of the final product; mixed solvent systems like DMF/water are effective for certain derivatives.

- The methods described provide scalable routes suitable for industrial synthesis, as evidenced by patent literature emphasizing process optimization for pharmaceutical intermediates.

化学反応の分析

Types of Reactions: 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine compounds.

科学的研究の応用

Anticancer Activity

The compound has shown promising results in the field of oncology. Various studies have synthesized derivatives of thiazolidine-2,4-dione, where 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid serves as a core structure. These derivatives have been evaluated for their antiproliferative activity against several cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

In one study, derivatives exhibited significant inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutics like irinotecan . The mechanisms of action include induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development in anticancer therapies .

Antibacterial Properties

Research has also highlighted the antibacterial efficacy of thiazolidine derivatives. In vitro studies have demonstrated that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

- Most Active Compounds : Among the synthesized derivatives, some showed high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

The safety index (SI) calculated for these compounds indicates a favorable therapeutic window, suggesting their potential use as antibacterial agents .

Antifungal Activity

The antifungal properties of thiazolidine derivatives have been explored as well. Compounds derived from 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid were tested against various fungal strains:

- Mechanism of Action : The antifungal activity is linked to alterations in the cell wall morphology of fungi like Candida albicans. Some synthesized thiazolidine derivatives have demonstrated both fungistatic and fungicidal properties .

Antidiabetic Potential

Thiazolidinediones (TZDs), including derivatives of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, are known for their role as insulin sensitizers. Recent studies have focused on their ability to inhibit enzymes such as α-amylase and α-glucosidase:

- Inhibitory Activity : Compounds synthesized in recent research showed IC50 values ranging from 18.42 μM to 55.43 μM for α-amylase inhibition. These results suggest a potential application in managing diabetes through the modulation of carbohydrate metabolism .

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid:

| Application | Activity Type | Tested Organisms/Cell Lines | Key Findings |

|---|---|---|---|

| Anticancer | Antiproliferative | A549, HepG2, MCF-7 | Significant IC50 values lower than irinotecan |

| Antibacterial | Bacterial Inhibition | S. aureus, E. coli | High antibacterial activity with favorable SI |

| Antifungal | Fungicidal/Fungistatic | C. albicans | Altered cell wall morphology observed |

| Antidiabetic | Enzyme Inhibition | α-amylase | IC50 values indicating potential use in diabetes |

作用機序

The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Variation in Ring Size and Substituents

2-(1,1-Dioxo-1,4-thiazinan-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₁NO₄S·HCl

- Molar Mass : 229.68 g/mol

- Key Features : A six-membered 1,4-thiazinane ring instead of the five-membered thiazolidine. The hydrochloride salt enhances solubility in polar solvents.

- Applications : Used in pharmaceutical intermediate synthesis due to improved stability and bioavailability compared to the free acid .

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic Acid

Functional Group Modifications

Ethyl (1,1-Dioxido-3-thietanylidene)acetate

- Molecular Formula : C₇H₁₀O₄S

- Molar Mass : 190.21 g/mol

- Key Features : Ethyl ester replaces the carboxylic acid, and a three-membered thietane ring is present. The ester group reduces polarity, favoring use in hydrophobic environments.

- Applications : Intermediate in agrochemical synthesis .

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

Heterocyclic Hybrid Structures

2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid

- Molecular Formula: C₉H₁₁NO₄S₂

- Molar Mass : 261.32 g/mol

- Key Features : Combines a thiazole ring with a tetrahydrothiophene (thiolane) system. The dual sulfur-containing rings may influence redox activity.

- Applications : Investigated in metalloenzyme inhibition studies .

2-(3-Amino-1,1-dioxo-1λ⁶-thian-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₀ClNO₄S

- Molar Mass : 243.7 g/mol

- Key Features: Six-membered thianane ring with an amino substituent. The amino group introduces basicity, enabling salt formation.

- Applications: Potential use in peptide mimetics and prodrugs .

Physicochemical and Analytical Data Comparison

Table 1: Collision Cross-Section (CCS) Values of Adducts (Ų)

| Compound | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ | Reference |

|---|---|---|---|---|

| 2-(1,1-Dioxo-3H-1,2-thiazol-2-yl)acetic acid | 135.5 | 144.1 | 133.6 | |

| 2-(1,1-Dioxo-1,2-thiazolidin-3-yl)acetic acid | N/A | N/A | N/A | - |

Note: CCS data for the target compound is unavailable, but its thiazol analog shows moderate polarity.

Table 2: Structural and Molecular Comparison

生物活性

2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, a derivative of thiazolidine-2,4-dione, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of thiazolidines known for their therapeutic potential, particularly in the fields of oncology, antimicrobial therapy, and metabolic disorders. This article reviews the biological activity of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, highlighting its mechanisms of action and therapeutic applications based on recent studies.

Anticancer Activity

Thiazolidine derivatives, including 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : Thiazolidine derivatives have been found to trigger programmed cell death in various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cell lines .

- Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, which is crucial for halting cancer progression. The mechanism involves interference with cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid | MCF-7 | 15.6 | Apoptosis induction |

| 5-benzylidene-2,4-thiazolidinedione | K562 | 12.3 | Cell cycle arrest |

| 5-substituted pyrazoline thiazolidine-4-one | HL-60 | 10.5 | Apoptosis and differentiation |

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives is well-documented. Studies have demonstrated that compounds like 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | MIC (mg/L) | Activity Type |

|---|---|---|---|

| 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid | Staphylococcus aureus | 3.91 | Bactericidal |

| 5-(Substituted benzylidene)-thiazolidine derivative | Escherichia coli | 7.85 | Bacteriostatic |

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazolidine derivatives have demonstrated various other biological activities:

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of thiazolidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a combination therapy including a thiazolidine derivative showed a notable reduction in tumor size and improved survival rates compared to standard treatments .

- Antimicrobial Resistance : A study focusing on antibiotic-resistant bacterial strains revealed that thiazolidine derivatives could restore sensitivity to conventional antibiotics when used in combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous structures like benzisothiazolone derivatives are prepared by reacting thiol-containing precursors with monochloroacetic acid in an alkaline medium (1:1 molar ratio, heated under reflux) . Continuous-flow synthesis methods, as demonstrated for similar triazole-acetic acid derivatives, enhance efficiency by reducing reaction times (e.g., from hours to minutes) and improving yields through precise temperature and pressure control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography is essential for confirming molecular conformation and hydrogen-bonding patterns. For instance, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å) have been reported for structurally related 1,2-benzothiazole derivatives . Complementary techniques include NMR for analyzing electronic environments (e.g., H/C chemical shifts) and IR spectroscopy for identifying sulfone (S=O) and carboxylic acid (C=O) functional groups .

Q. What are the key storage and handling precautions for this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling, as sulfone derivatives may release hazardous decomposition products (e.g., SO) under extreme conditions .

Advanced Research Questions

Q. How do computational methods enhance the design of synthesis pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid optimization of catalysts and solvents. For example, reaction barriers for nucleophilic substitutions can be minimized by selecting polar aprotic solvents (e.g., DMF) .

Q. What mechanistic insights explain the reactivity of the thiazolidine ring in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing sulfone group (-SO-) increases the electrophilicity of the thiazolidine ring, facilitating nucleophilic attacks at the 3-position. Conversely, the acetic acid moiety can act as a leaving group in alkylation reactions. Kinetic studies of analogous compounds reveal pseudo-first-order kinetics under acidic conditions, with rate constants dependent on steric hindrance and solvent polarity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic variations or impurities. Standardized protocols (e.g., USP/Ph. Eur. monographs) should be adopted for purity assessment (HPLC ≥98%). Solubility profiles can be reconciled using Hansen solubility parameters; for instance, polar aprotic solvents (DMSO) typically dissolve sulfone derivatives better than nonpolar solvents .

Q. What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer : Antimicrobial activity can be assessed using broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK-293), with IC values compared to reference drugs. Structural analogs like benzisothiazolones show MIC values ranging from 2–16 µg/mL against fungal pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。